molecular formula C28H35N5O5 B1676752 Morphiceptin CAS No. 74135-04-9

Morphiceptin

Cat. No. B1676752
CAS RN: 74135-04-9
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-ZJZGAYNASA-N
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Description

Morphiceptin is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that is a selective μ-opioid receptor agonist . It is derived from β-casomorphin and has over 1,000 times selectivity for μ- over δ-opioid receptors .


Synthesis Analysis

Morphiceptin can be synthesized through various methods. One approach involves the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid, previously obtained from L-idose .


Molecular Structure Analysis

The molecular structure of Morphiceptin is complex and has been studied extensively. It has been found that the structure-activity relationships of morphiceptin analogues and studies resulting in defining low energy conformations are crucial .


Chemical Reactions Analysis

Chemical modifications in the cyclic morphiceptin-based structure, such as fluorination (compound 1) or peptide bond reduction (compound 2), can improve its pharmacological effect .


Physical And Chemical Properties Analysis

Morphiceptin has a chemical formula of C28H35N5O5 and a molar mass of 521.61 g/mol . It is highly lipophilic .

Scientific Research Applications

Isolation and Characterization

Morphiceptin is identified as a specific mu-opiate receptor peptide derived from milk proteins, particularly the enzymatic digest of caseins. It exhibits high specificity as a mu-agonist, suggesting its potential role as an exogenous opioid ligand in the brain and gastrointestinal tract (Chang et al., 1985).

Specificity for Mu-Opiate Receptors

Another significant aspect of morphiceptin is its specificity for morphine (mu) receptors, differentiating it from enkephalin (delta) receptors. This discovery supports the hypothesis of multiple opiate receptors and highlights morphiceptin's potential in investigating the functions of opiate receptor subtypes (Chang et al., 1981).

Binding Properties and Analgesic Effects

Studies have demonstrated morphiceptin's capability to bind specifically and selectively to mu-receptors, with implications in understanding mu or morphine-type receptor-mediated analgesic activities. Naloxazone, an irreversible opiate and enkephalin binding blocker, has been shown to inhibit morphiceptin's analgesic activity, further elucidating its mechanism of action (Zhang et al., 1981).

Structure-Activity Relationship and Cancer Treatment

Morphiceptin analogues, due to their selective agonism for mu-opioid receptors, have been explored for their structure-activity relationships and potential in cancer diagnosis and treatment. This includes studies on their conformations and pharmacology, highlighting future possibilities in medical applications (Janecka et al., 2002).

Peripheral Analgesic and Antidiarrheal Properties

Research on morphiceptin analogs has uncovered their strong antinociceptive (pain-relieving) and antidiarrheal effects, especially in peripheral applications. This is significant for the development of treatments for gastrointestinal disorders like irritable bowel syndrome, showcasing morphiceptin's potential beyond central nervous system applications (Gach et al., 2010).

Conformational Analysis and Drug Design

Morphiceptin's conformational analysis has been a focus of research, facilitating a deeper understanding of its molecular dynamics and electronic characteristics. This knowledge aids in the design of pharmaceuticals with similar spatial arrangement and electronic properties, potentially leading to novel drug development (Wang & Ye, 1996).

Safety And Hazards

Morphiceptin should be handled with care. It is recommended to use full personal protective equipment, avoid breathing vapors, mist, dust or gas, and ensure adequate ventilation .

Future Directions

Research on peptide-drug conjugates like Morphiceptin for targeted cancer therapy is a topic of great current interest . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXZIUREIDSHZ-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995574
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Morphiceptin

CAS RN

74135-04-9
Record name Morphiceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPHICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97TZA8ANPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morphiceptin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,360
Citations
KJ Chang, ET Wei, A Killian, JK Chang - Journal of Pharmacology and …, 1983 - Citeseer
Morphiceptin(Tyr-Pro-Phe-Pro-NH2), a nonenkephalin peptide, is an opioid agonist highly selective for mu opiate receptors. Chemical modification of Tyr-Pro-Phe-Pro-NH2 was carried …
Number of citations: 229 citeseerx.ist.psu.edu
KJ Chang, A Lillian, E Hazum, P Cuatrecasas… - Science, 1981 - science.org
… Morphiceptin has a potency comparable to morphine in inhibiting electrically stimulated … the depressant effects of morphiceptin in both preparations. Morphiceptin is without effect on …
Number of citations: 458 www.science.org
T Yamazaki, S Ro, M Goodman… - Journal of medicinal …, 1993 - ACS Publications
… morphiceptin bioactivity, we designed a morphiceptin analog containing /V-methylL-alanine as the second residue: Tyr-(NMe)Ala-Phe-DPro-NH2.21 The parent compound, Tyr-Pro-Phe…
Number of citations: 115 pubs.acs.org
K Gach, JC Do-Rego, J Fichna, M Storr, D Delbro… - Peptides, 2010 - Elsevier
Morphiceptin (Tyr-Pro-Phe-Pro-NH 2 ), a tetrapeptide present in the enzymatic digest of bovine β-casein, is a selective ligand of the μ-opioid receptor. In the present study, we describe …
Number of citations: 22 www.sciencedirect.com
A Janecka, J Fichna, R Kruszynski, Y Sasaki… - Biochemical …, 2005 - Elsevier
… The structures of endomorphin-2 and morphiceptin differ only by the amino acid in the fourth … of morphiceptin analogs, Pro in position 4 was replaced by d-Pro, as [d-Pro 4 ]morphiceptin …
Number of citations: 41 www.sciencedirect.com
M Keller, C Boissard, L Patiny, NN Chung… - Journal of medicinal …, 2001 - ACS Publications
… morphiceptin analogue 4 showed slightly higher potency than the parent peptide [D-Phe 3 ]morphiceptin … similar to that of [D-Phe 3 ]morphiceptin. Analysis of the 1 H NMR spectrum of 4 …
Number of citations: 124 pubs.acs.org
A Janecka, J Fichna, R Wiercioch… - Bioorganic & medicinal …, 2003 - Elsevier
… selective ligands, morphiceptin (Tyr-Pro-Phe-Pro-NH 2 ) and [d-Phe 3 ]morphiceptin, to … A series of new morphiceptin analogues, modified at the pharmacophoric position 3, was …
Number of citations: 10 www.sciencedirect.com
J Fichna, JC do-Rego, P Kosson, J Costentin… - Biochemical …, 2005 - Elsevier
… obtained for two morphiceptin analogs, [d-Phe 3 ]morphiceptin and [d-1-Nal 3 ]morphiceptin, which showed greatly improved analgesic activity, as compared to morphiceptin. In the …
Number of citations: 37 www.sciencedirect.com
C Giordano, A Sansone, A Masi, G Lucente… - European journal of …, 2010 - Elsevier
… Here a series of novel EM2 and morphiceptin analogues containing in place of the proline at position 2 the S and R residues of β-homologues of proline (HPro), of 2-…
Number of citations: 37 www.sciencedirect.com
T Ota, A Itoh, H Tachi, K Kudoh… - Journal of agricultural …, 2005 - ACS Publications
… A large amount of morphiceptin is required for these studies. … Because morphiceptin, tetrapeptide, includes -X-Pro- in its amino acid sequence, we assumed that morphiceptin may also …
Number of citations: 10 pubs.acs.org

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